molecular formula C20H19NO4 B12407347 Fmoc-Pro-OH-d3

Fmoc-Pro-OH-d3

Cat. No.: B12407347
M. Wt: 340.4 g/mol
InChI Key: ZPGDWQNBZYOZTI-XALRRENSSA-N
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Description

Fmoc-Pro-OH-d3: is a deuterium-labeled derivative of fluorenylmethyloxycarbonyl-L-proline. The incorporation of deuterium atoms into the molecular structure enhances its stability and provides unique properties that are valuable in scientific research. This compound is primarily used in peptide synthesis and serves as a protecting group for amino acids during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Pro-OH-d3 involves the introduction of deuterium atoms into the fluorenylmethyloxycarbonyl-L-proline molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents. One common method involves the reaction of fluorenylmethyloxycarbonyl chloride with deuterated proline in the presence of a base such as sodium bicarbonate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizersThe final product is purified using techniques such as high-performance liquid chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Pro-OH-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various protected and deprotected amino acids, which are essential intermediates in peptide synthesis .

Scientific Research Applications

Chemistry: Fmoc-Pro-OH-d3 is widely used in solid-phase peptide synthesis as a protecting group for amino acids. Its stability and ease of removal make it an ideal choice for synthesizing complex peptides .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The deuterium labeling allows for precise tracking and quantification of peptides in biological systems .

Medicine: The compound is used in drug development to improve the pharmacokinetic and metabolic profiles of pharmaceuticals. Deuterium substitution can enhance the stability and reduce the toxicity of drug molecules .

Industry: this compound is employed in the production of peptide-based materials and hydrogels, which have applications in tissue engineering and drug delivery systems .

Mechanism of Action

The mechanism of action of Fmoc-Pro-OH-d3 involves the protection of the amino group during peptide synthesis. The fluorenylmethyloxycarbonyl group is introduced to the amino acid, preventing unwanted reactions. During the deprotection step, the fluorenylmethyloxycarbonyl group is removed using a base such as piperidine, allowing the amino group to participate in peptide bond formation .

Properties

Molecular Formula

C20H19NO4

Molecular Weight

340.4 g/mol

IUPAC Name

(2S)-2,5,5-trideuterio-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m0/s1/i11D2,18D

InChI Key

ZPGDWQNBZYOZTI-XALRRENSSA-N

Isomeric SMILES

[2H][C@]1(CCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)([2H])[2H])C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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